molecular formula C22H22N4O5 B2410918 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251684-28-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2410918
CAS No.: 1251684-28-2
M. Wt: 422.441
InChI Key: SHCSOMYEAGVSBL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a potent and ATP-competitive dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinases, key components of the frequently dysregulated PI3K/Akt/mTOR signaling pathway in cancer. Its primary research value lies in its ability to simultaneously target both PI3K and mTOR, which can overcome compensatory feedback mechanisms and potentially lead to more sustained pathway suppression and enhanced anti-tumor effects compared to single-target agents. This compound has demonstrated potent inhibitory activity against various cancer cell lines, including breast cancer models, by inducing cell cycle arrest and apoptosis. Research utilizing this inhibitor is focused on elucidating the complex biology of the PI3K/mTOR axis, evaluating its efficacy as a single agent or in combination therapies in preclinical studies, and investigating mechanisms of resistance that can emerge in response to pathway inhibition. Its application is crucial for advancing the development of targeted cancer therapeutics aimed at this critical oncogenic pathway.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c27-20(23-15-5-6-18-19(13-15)31-12-11-30-18)14-26-22(28)17-4-2-1-3-16(17)21(24-26)25-7-9-29-10-8-25/h1-6,13H,7-12,14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCSOMYEAGVSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxin Core Construction

The benzodioxin ring is synthesized via cyclization of catechol derivatives. A representative procedure involves:

  • Epoxide formation : Reacting catechol with epichlorohydrin in alkaline conditions to form 1,2-epoxy-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propane.
  • Nitration and reduction : Nitration at position 6 using concentrated nitric acid in sulfuric acid, followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine.

Optimization Note : Nitration regioselectivity is enhanced by electron-donating groups, achieving >85% para-substitution.

Synthesis of 4-(Morpholin-4-yl)-1-Oxo-1,2-Dihydrophthalazin-2-ylacetic Acid

Phthalazinone Core Assembly

The phthalazinone ring is constructed via cyclocondensation strategies:

  • Hydrazine cyclization : Reacting phthalic anhydride with hydrazine hydrate in refluxing ethanol to form 1,2-dihydrophthalazine-1,4-dione.
  • Morpholine functionalization : Introducing morpholine at position 4 via nucleophilic aromatic substitution (NAS) using morpholine and a CuI/1,10-phenanthroline catalytic system under microwave irradiation (120°C, 30 min).

Alternative route : A [3+2+1] multicomponent reaction combining phthalaldehyde acid, morpholine, and ammonium acetate in acetic acid achieves the phthalazinone core in a single step (yield: 78%).

Acetic Acid Side Chain Installation

The C2-acetic acid group is introduced via:

  • Alkylation : Treating 4-morpholinophthalazin-1(2H)-one with ethyl bromoacetate in DMF using K₂CO₃ as base.
  • Hydrolysis : Saponification of the ethyl ester with NaOH in aqueous THF to yield the carboxylic acid.

Acetamide Coupling and Final Assembly

The benzodioxin amine and phthalazinone-acetic acid are coupled via amide bond formation:

  • Activation : Treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amidation : Reacting the acyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C (yield: 92%).

Critical parameters :

  • Temperature control : Prevents exothermic side reactions.
  • Stoichiometry : 1:1.2 molar ratio (acid chloride:amine) ensures complete conversion.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, phthalazinone NH), 7.45–6.85 (m, aromatic Hs), 4.25 (s, 2H, OCH₂O), 3.75 (m, 4H, morpholine OCH₂), 3.45 (m, 4H, morpholine NCH₂).
  • HRMS : m/z calcd. for C₂₂H₂₂N₄O₅ [M+H]⁺ 423.1668, found 423.1671.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Multicomponent phthalazinone 78 98 Fewer steps, high atom economy
Stepwise NAS functionalization 65 95 Better control over substitution
Amide coupling 92 99 High efficiency, minimal byproducts

Challenges and Optimization Strategies

  • Morpholine incorporation : NAS requires careful control of reaction time to avoid over-substitution.
  • Amide bond stability : Use of dry solvents and low temperatures prevents hydrolysis during coupling.
  • Regioselectivity in nitration : Electron-donating groups direct nitration to the para position, minimizing ortho byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its ability to participate in nucleophilic substitutions and cyclization processes.

Biology

  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
    • Case Study : A study synthesized new sulfonamides based on the benzodioxane structure and evaluated their inhibitory potential against α-glucosidase and acetylcholinesterase, demonstrating significant therapeutic potential .
  • Protein-Ligand Interactions : The unique structure allows the compound to interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions.
  • Anticancer Activity : Some derivatives have shown promising anticancer properties against various cancer cell lines, indicating potential for further development as therapeutic agents .

Industry

  • Production of Specialty Chemicals : The compound is used in synthesizing specialty chemicals and agrochemicals due to its structural properties that confer specific functionalities.
  • Material Science Applications : Its unique chemical properties make it suitable for developing materials with tailored characteristics for industrial applications.

Data Table of Applications

Application AreaSpecific UseRelevant Findings
ChemistryBuilding block for complex moleculesUsed in synthesizing pharmaceuticals
BiologyEnzyme inhibitionInhibits α-glucosidase and acetylcholinesterase; potential for T2DM and AD treatment
IndustrySpecialty chemicalsUtilized in agrochemical production
AnticancerAnticancer activitySignificant growth inhibition in various cancer cell lines

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenylsulfonyl Compounds: Compounds with the phenylsulfonyl group exhibit similar reactivity and can be used in analogous applications.

    Cyclooctyl Derivatives: These compounds contain the cyclooctyl group, which imparts specific steric and electronic effects.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and pharmaceuticals.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C24H23N5O3
  • Molecular Weight : 429.47 g/mol
  • CAS Number : 879592-09-3

The structure includes a benzodioxin moiety and a morpholine group, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features enable it to bind selectively to these targets, potentially inhibiting their activity or modulating their functions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases and other enzymes involved in signaling pathways.
  • Receptor Modulation : It might influence receptor activities, including those related to immune responses and cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory effects on cancer cell lines
AntimicrobialPotential antibacterial properties
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionInhibition of specific protein kinases

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB 231) and colorectal (Caco2) cancers. The IC50 values indicate significant potency in reducing cell viability at low concentrations (below 10 µM) .

Case Study 2: Enzyme Interaction

Research has shown that the compound inhibits DYRK1A kinase activity with sub-micromolar IC50 values (0.090 µM), suggesting its potential as a therapeutic agent in diseases where DYRK1A is implicated .

Q & A

Q. Basic Research Focus

  • 1H-NMR : Identify benzodioxin aromatic protons (δ 6.7–7.1 ppm) and morpholine protons (δ 3.6–3.8 ppm). Use DMSO-d₆ for solubility .
  • IR spectroscopy : Confirm acetamide C=O stretch (~1650 cm⁻¹) and phthalazinone N-H bend (~3300 cm⁻¹) .
  • CHN analysis : Validate molecular formula (e.g., C₂₅H₂₃N₅O₄S) with <0.3% deviation .

How can researchers resolve contradictions between predicted and observed spectroscopic data?

Q. Advanced Research Focus

  • Multi-technique validation : Cross-reference NMR with X-ray crystallography (e.g., single-crystal analysis of benzodioxin analogs) to confirm stereochemistry .
  • Dynamic effects : Account for solvent-induced shifts or tautomerism (e.g., phthalazinone keto-enol equilibrium) using variable-temperature NMR .
  • Computational refinement : Adjust DFT parameters (solvent model, basis set) to align simulated spectra with experimental results .

What experimental design strategies minimize trial-and-error in optimizing reaction yields?

Q. Basic Research Focus

  • Factorial design : Test variables (catalyst loading, temperature) in a 2³ factorial matrix to identify dominant factors .
  • Response Surface Methodology (RSM) : Model interactions between solvent polarity and reaction time to maximize yield .
  • High-throughput screening : Use automated platforms to test 50+ condition permutations in parallel .

How can solubility challenges in biological assays be methodologically addressed?

Q. Advanced Research Focus

  • Co-solvent systems : Test DMSO/PBS mixtures (≤10% DMSO) to balance solubility and biocompatibility .
  • Prodrug modification : Introduce hydrophilic groups (e.g., morpholine sulfoxide) at the acetamide side chain .
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to enhance aqueous dispersion .

What strategies validate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Forced degradation studies : Expose the compound to pH 1–9 buffers (37°C, 24 hours) and monitor decomposition via HPLC-MS .
  • Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation sites .
  • Thermal analysis : Perform DSC/TGA to assess decomposition thresholds (>200°C typical for benzodioxin derivatives) .

How can researchers mitigate batch-to-batch variability in synthesis?

Q. Basic Research Focus

  • Standardized protocols : Define strict stoichiometric ratios (e.g., 1:1.05 benzodioxinamine:phthalazinone) and mixing speeds .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real-time .
  • Quality control : Implement LC-MS purity checks (>95% by area) for all batches .

What in silico tools predict the compound’s biological target interactions?

Q. Advanced Research Focus

  • Molecular docking : Screen against kinase or protease targets (e.g., PDB structures) using AutoDock Vina .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features of the acetamide group to prioritize target libraries .
  • MD simulations : Simulate binding stability (50 ns trajectories) to assess residence time at active sites .

How can conflicting bioactivity data across assays be reconciled?

Q. Advanced Research Focus

  • Assay standardization : Normalize protocols (e.g., ATP levels in kinase assays) to reduce variability .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Dose-response refinement : Test 10⁻¹²–10⁻³ M ranges to distinguish true IC₅₀ values from assay noise .

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